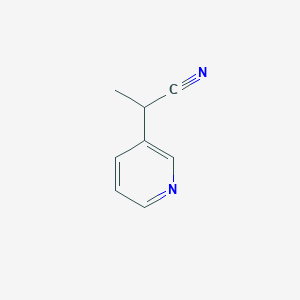

2-(3-Pyridinyl)propiononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives, including those similar to 2-(3-Pyridinyl)propiononitrile, involves condensation reactions. For example, compounds like Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile are synthesized through the condensation of phenylacetonitrile with pyridine-based aldehydes. This process highlights the versatility of pyridine derivatives in forming complex structures through straightforward synthetic routes (Percino et al., 2014).

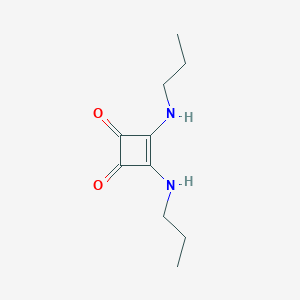

Molecular Structure Analysis

The molecular structure and optical properties of pyridine derivatives have been extensively studied, revealing the importance of molecular packing and intermolecular interactions. These studies have shown that subtle changes in molecular conformation significantly influence their solid-state properties, including emission properties. For instance, different polymorphs of a related compound, PPyPAN, exhibited varied excitation and emission spectra due to changes in their molecular conformation and packing (Percino et al., 2014).

Chemical Reactions and Properties

Pyridine derivatives participate in a range of chemical reactions, showcasing their reactivity and potential for further chemical modifications. For example, reactions involving the formation of stable adducts with pyridine, chloride, and bromide illustrate the complex reactivity of these compounds, which is crucial for understanding their chemical properties and potential applications (Semenov et al., 2012).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as their solubility, thermal stability, and mechanical strength, have been a subject of interest. These properties are determined by their inherent molecular structure and are essential for their potential applications in materials science. Studies have shown that pyridine-containing polyimides exhibit good thermal stability and outstanding mechanical properties, highlighting the importance of pyridine moieties in the design of high-performance materials (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of 2-(3-Pyridinyl)propiononitrile, such as its reactivity in substitution and reduction reactions, are influenced by the presence of the pyridine ring. The behavior of related compounds in various chemical environments provides insight into the reactivity patterns of pyridine derivatives. For instance, the photoreaction of 2,4-pyridinedicarbonitrile with benzophenone in different pH conditions demonstrates the versatility of pyridine derivatives in undergoing both substitution and reduction reactions, influenced by the solution's pH (Caronna et al., 1990).

Safety And Hazards

Orientations Futures

The future directions in the study of 2-(3-Pyridinyl)propiononitrile and similar compounds involve improving the synthesis methods, understanding their mechanisms of action, and exploring their potential applications. For example, there is a need for a robust method allowing the selective introduction of multiple functional groups to pyridine . Furthermore, the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles is an area of ongoing research .

Propriétés

IUPAC Name |

2-pyridin-3-ylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCJRXRGAZPPQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Pyridinyl)propiononitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)